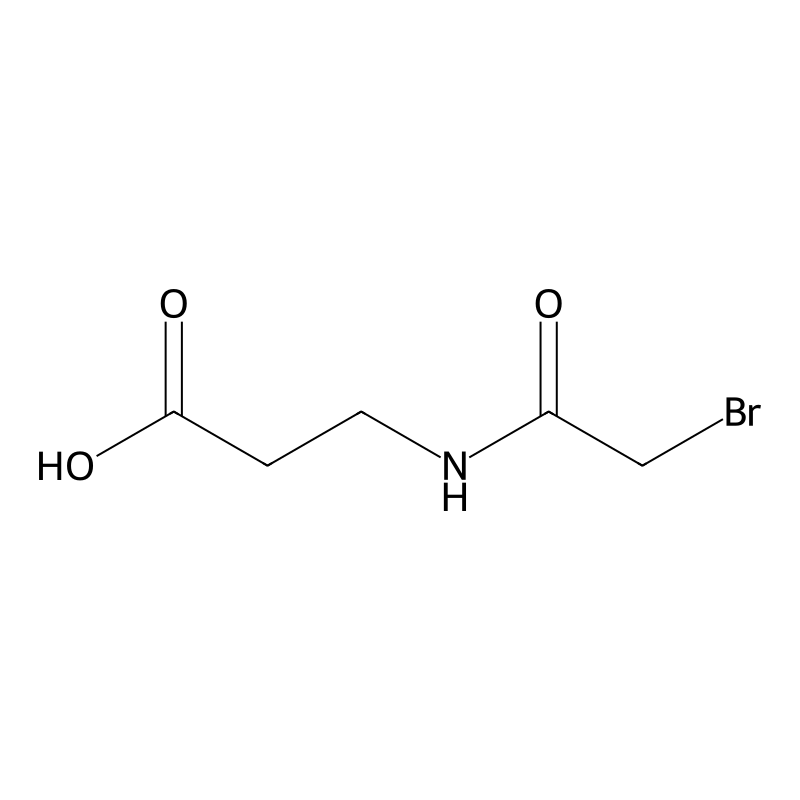3-(2-Bromoacetamido)propanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Chemical Properties and Reactivity
3-(2-Bromoacetamido)propanoic acid is a small molecule containing three key functional groups: a bromide (Br), a carboxylic acid (COOH), and an acetamide (CH2CONH2). The bromide group is a good leaving group, meaning it can be readily displaced by other nucleophiles in a chemical reaction []. This property makes 3-(2-bromoacetamido)propanoic acid useful for various conjugation strategies in research. The carboxylic acid group allows the molecule to participate in amide bond formation with primary amines under specific conditions, such as with the presence of coupling agents like EDC or HATU [].
Applications in Bioconjugation
Due to the reactive nature of the bromide group, 3-(2-Bromoacetamido)propanoic acid serves as a valuable tool in bioconjugation reactions. Bioconjugation refers to the process of linking biomolecules (e.g., proteins, antibodies, drugs) to other molecules for various purposes. In the context of 3-(2-Bromoacetamido)propanoic acid, the bromo group can be replaced by nucleophilic groups present on biomolecules, resulting in the formation of a stable amide bond [, ]. This allows researchers to attach the molecule of interest to 3-(2-Bromoacetamido)propanoic acid, which can then be further functionalized for various applications.
Potential Applications in Antibody-Drug Conjugates (ADCs)
One promising area of research for 3-(2-Bromoacetamido)propanoic acid is in the development of Antibody-Drug Conjugates (ADCs). ADCs are therapeutic agents that combine the targeting ability of antibodies with the cytotoxicity (cell-killing properties) of potent drugs. 3-(2-Bromoacetamido)propanoic acid can be used as a linker molecule to connect a cytotoxic drug to an antibody. The bromo group reacts with the antibody, and the carboxylic acid group can be further manipulated to attach the drug molecule []. This approach allows researchers to create targeted therapies where the cytotoxic drug is delivered specifically to diseased cells via the antibody.
3-(2-Bromoacetamido)propanoic acid is a synthetic organic compound with the molecular formula CHBrNO and a molecular weight of approximately 210.03 g/mol. This compound features a bromide group, which is known for being an excellent leaving group in nucleophilic substitution reactions, and a terminal carboxylic acid functional group. The presence of the bromoacetamido moiety enhances its reactivity, making it useful in various
The mechanism of action of 3-(2-Bromoacetamido)propanoic acid primarily revolves around its use in creating bioconjugates. By covalently attaching to proteins through the amide bond formation, the molecule allows researchers to label, purify, or track specific proteins within a complex biological mixture [].
The chemical reactivity of 3-(2-bromoacetamido)propanoic acid is primarily attributed to its functional groups:
- Nucleophilic Substitution: The bromide ion can be displaced by nucleophiles, allowing for the formation of various derivatives.
- Esterification: The terminal carboxylic acid can react with alcohols to form esters.
- Amidation: The compound can react with primary amines to form amides, which can be useful in peptide synthesis .
Research indicates that 3-(2-bromoacetamido)propanoic acid exhibits significant biological activity, particularly in proteomics research. Its ability to form covalent bonds with amino acids makes it valuable for labeling proteins and studying protein interactions. The compound's reactivity also allows it to participate in various biochemical pathways, potentially influencing cellular processes .
Several methods exist for synthesizing 3-(2-bromoacetamido)propanoic acid:
- Direct Bromination: Starting from propanoic acid, bromination can be performed using bromine or a brominating agent in the presence of an amine.
- Acylation: Reacting an appropriate bromoacetamide with propanoic acid under acidic or basic conditions can yield the desired compound.
- Coupling Reactions: This compound can also be synthesized via coupling reactions involving activated esters or amides with bromoacetic acid derivatives .
3-(2-Bromoacetamido)propanoic acid has several applications:
- Bioconjugation: It is used for labeling proteins and other biomolecules in proteomics.
- Synthesis of Peptides: Its reactive groups facilitate the formation of peptide bonds.
- Drug Development: The compound serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways .
Interaction studies involving 3-(2-bromoacetamido)propanoic acid focus on its role in protein labeling and modification. The compound's ability to covalently bind to amino acids allows researchers to trace protein interactions and dynamics within cells. Such studies are crucial for understanding cellular mechanisms and developing therapeutic strategies targeting specific proteins .
Several compounds share structural similarities with 3-(2-bromoacetamido)propanoic acid. Here are some notable examples:
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| 3-Bromo-2-(bromomethyl)propionic acid | Two bromine atoms | More reactive due to multiple leaving groups |
| N-Succinimidyl 3-(bromoacetamido)propionate | Contains a succinimidyl group | Useful as a PROTAC linker |
| 2-Bromoacetamide | Simple amide structure | Less complex; primarily used as an intermediate |
| Propanoic Acid | Basic carboxylic acid | Lacks the bromo group; less reactive |
The uniqueness of 3-(2-bromoacetamido)propanoic acid lies in its combination of a bromo group and a carboxylic acid, allowing it to participate in diverse
Purity
XLogP3
Exact Mass
Appearance
Storage
Wikipedia
Dates
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.








